![molecular formula C10H13NO2 B2818489 2-[(Dimethylamino)methyl]benzoic Acid CAS No. 55741-01-0](/img/structure/B2818489.png)

2-[(Dimethylamino)methyl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

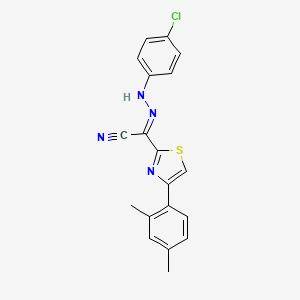

“2-[(Dimethylamino)methyl]benzoic Acid” is a chemical compound with the CAS Number 55741-01-0 . It has a molecular weight of 179.22 . The compound is solid in physical form .

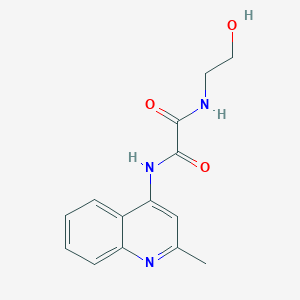

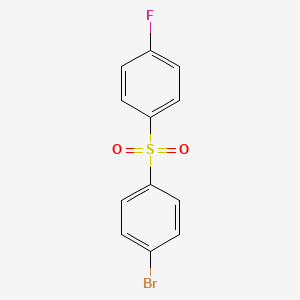

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2 . The structure includes a benzene ring substituted with a carboxylic acid group and a dimethylaminomethyl group .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 179.22 . The compound should be stored in a sealed container in a dry room .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study by Lynch et al. (2006) explored the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. This research found that some of these compounds exhibit anti-inflammatory activity.

Dermatological Applications

- In the context of dermatology, Kenney et al. (1995) investigated the skin absorption and metabolism of Padimate-O, derived from 2-Ethylhexyl p-(N,N-dimethylamino) benzoic acid, in relation to its use in sunscreen agents.

Chemical Synthesis

- The work of Xie Chuan (2005) detailed the synthesis process of p-(Dimethylamino)-benzoic acid, including the optimal operational conditions for its production.

HIV Research

- In HIV research, Swidorski et al. (2016) discussed the development of structure-activity relationship for C-28 amides based on C-3 benzoic acid-modified triterpenoids, utilizing the dimethylaminoethyl amide structure.

Photocatalytic Applications

- The photocatalytic degradation of methyl-red, which includes 2-(4-Dimethylamino-phenylazo)-benzoic acid, was studied by Comparelli et al. (2004) using nanoparticles of TiO2 and ZnO.

Anion Recognition

- Hou and Kobiro (2006) highlighted the use of 4-(N,N-dimethylamino)benzoic acid as a chromogenic and fluorogenic anion host, demonstrating its high selectivity to certain divalent anions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and using personal protective equipment .

Wirkmechanismus

Target of Action

The primary target of 2-[(Dimethylamino)methyl]benzoic Acid is the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known that the compound interacts with its target enzyme, fmn-dependent nadh-azoreductase 1 . This interaction likely results in changes to the enzyme’s activity, potentially influencing the biochemical pathways in which it is involved.

Biochemical Pathways

The compound is involved in the polyphenoloxidase and phenoloxidase enzymes pathways . These pathways are important for the metabolism of phenolic compounds, which are secondary metabolites found in many plants . The compound’s interaction with its target enzyme could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Biochemische Analyse

Biochemical Properties

It is known that the compound has a role in certain biochemical reactions .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMZATHVOXPWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2818420.png)